molecular formula C10H19N5O B14600765 1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N'-dipropyl- CAS No. 58457-97-9

1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N'-dipropyl-

Katalognummer: B14600765
CAS-Nummer: 58457-97-9
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: LSYZOYQTEFTLFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- typically involves the substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and dipropyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

58457-97-9

Molekularformel

C10H19N5O

Molekulargewicht

225.29 g/mol

IUPAC-Name

6-methoxy-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H19N5O/c1-4-6-11-8-13-9(12-7-5-2)15-10(14-8)16-3/h4-7H2,1-3H3,(H2,11,12,13,14,15)

InChI-Schlüssel

LSYZOYQTEFTLFS-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NC(=NC(=N1)OC)NCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.